![molecular formula C17H15N3O3 B2711350 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-61-5](/img/structure/B2711350.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea, also known as BDIU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDIU is a urea derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Applications De Recherche Scientifique
Synthesis and Characterization
One significant area of research involves the synthesis and characterization of compounds with similar structures, aiming to explore their potential applications. Studies have demonstrated the preparation of novel urea derivatives, highlighting methods for creating compounds with potential therapeutic applications. For example, researchers synthesized a series of novel urea derivatives evaluating their anti-microbial activity and cytotoxicity, showing promising results against certain bacterial strains and cancer cell lines (Shankar et al., 2017).
Antimicrobial Activity
Research on urea derivatives similar to 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea has shown significant antimicrobial properties. Studies focusing on the synthesis of these compounds and their subsequent evaluation against various microbial strains have indicated their effectiveness. For instance, compounds synthesized for their potential as antibacterial agents have displayed significant activities against Gram-positive and Gram-negative bacteria, underscoring the therapeutic potential of these molecules in treating infections (Mulwad & Mir, 2008).
Antioxidant and Anticancer Properties
Another critical area of application is the investigation of antioxidant and anticancer activities. Certain derivatives have been prepared and characterized, showing high antioxidant activities and potential as anticancer agents. For example, derivatives demonstrated high scavenging activity, comparable to standard antioxidants, which could be significant in developing new therapeutic agents (Abd-Almonuim et al., 2020).
Catalysis and Organic Synthesis
Urea derivatives are also explored in catalysis and organic synthesis, contributing to the development of new synthetic methodologies. Research has highlighted the use of certain urea compounds in catalytic processes, facilitating the synthesis of high-value molecules from simple building blocks. This area of study offers insights into the versatility and utility of urea derivatives in chemical synthesis (Mancuso et al., 2015).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-9-13(12-4-2-3-5-14(12)20)19-17(21)18-11-6-7-15-16(8-11)23-10-22-15/h2-9H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEJRIRCPMHNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

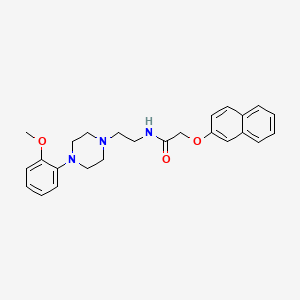

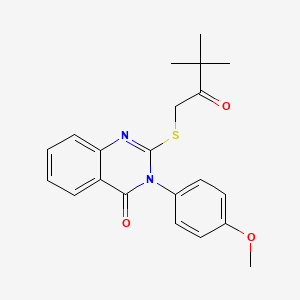
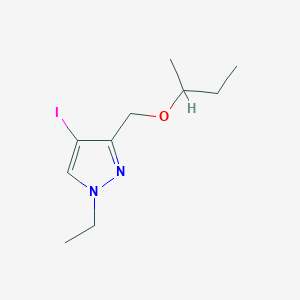

![2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2711278.png)
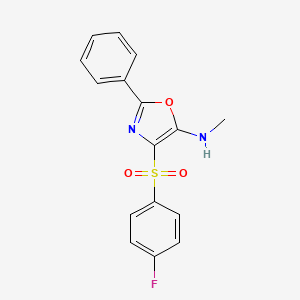
![1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2711281.png)
![3-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2711283.png)

![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)

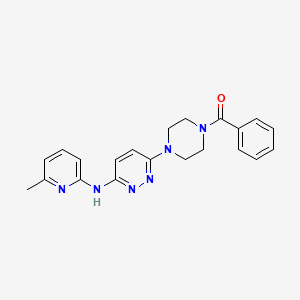
![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2711289.png)